Methyl 4-(furan-2-yl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that combines a furan ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of furan derivatives with pyrrole derivatives. One common method includes the use of a furan aldehyde and a pyrrole ester in the presence of a base catalyst. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the furan or pyrrole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the pyrrole moiety.
Pyrrole-3-carboxylic acid: Contains the pyrrole ring but not the furan ring.
Methylfuran: Similar furan structure but without the pyrrole component.
Uniqueness
Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate is unique due to its combined furan and pyrrole rings, which confer distinct chemical reactivity and biological activity
Biological Activity
Methyl 4-(furan-2-yl)-1H-pyrrole-3-carboxylate is a compound that has gained attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Synthesis
This compound belongs to the pyrrole family, characterized by a five-membered ring structure containing nitrogen. The synthesis of this compound often involves various chemical reactions, including cyclization and esterification processes. For instance, the synthesis typically starts with furan derivatives and pyrrole precursors, which are then subjected to specific reaction conditions to yield the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. A significant focus has been placed on its effectiveness against various bacterial strains:
Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 75 |
Candida albicans | 10 | 100 |
These results indicate that the compound exhibits considerable activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
The mechanism through which this compound exerts its antimicrobial effects is not fully elucidated; however, it is hypothesized that the compound may disrupt bacterial cell membranes or interfere with essential metabolic pathways within microbial cells. This aligns with findings from related pyrrole derivatives that have shown similar modes of action .
Anticancer Properties
In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties . Recent research indicates that this compound can inhibit the proliferation of various cancer cell lines:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
A549 (lung cancer) | 20 |
The anticancer activity appears to be associated with the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells. Studies suggest that this compound may activate intrinsic apoptotic pathways, leading to increased cell death in malignant cells .
Case Studies
A notable case study involved the evaluation of this compound in combination with conventional chemotherapeutics. The results demonstrated a synergistic effect when used alongside cisplatin in HeLa cells, significantly enhancing cytotoxicity compared to either treatment alone. This finding underscores the potential for developing combination therapies incorporating this compound for improved cancer treatment outcomes .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 4-(furan-2-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)8-6-11-5-7(8)9-3-2-4-14-9/h2-6,11H,1H3 |
InChI Key |
FHCXHKMIDWIOOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC=C1C2=CC=CO2 |
Origin of Product |
United States |
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